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Cimetidine Impurity 3

Cat. No.: B601828
CAS No.: 208447-53-4
M. Wt: 328.46
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Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances. longdom.org Its importance cannot be overstated, as impurities can impact the safety, efficacy, and stability of a drug product. longdom.orgijpsjournal.com Unidentified and potentially toxic impurities pose a health risk to patients. pharmainfo.in Therefore, a thorough understanding and control of the impurity profile of a drug substance is a crucial quality control tool and a mandatory requirement by regulatory authorities. pharmainfo.inrjpdft.com It provides essential data on the toxicity and helps in establishing limits for various impurities that may be present in the final product. pharmainfo.in The impurity profile can also serve as a fingerprint, indicating the consistency and control of the manufacturing process. pharmainfo.in

Regulatory Frameworks Governing Pharmaceutical Impurities Research

To ensure the quality and safety of pharmaceuticals, stringent regulatory frameworks have been established globally. These guidelines provide a structured approach to the control of impurities.

The International Council for Harmonisation (ICH) has developed a series of guidelines to harmonize the technical requirements for the registration of pharmaceuticals for human use. researchgate.net The Q3 series of guidelines (Q3A, Q3B, Q3C, and Q3D) are particularly relevant to impurity control. biotech-spain.com

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. gmpinsiders.comich.org It sets thresholds for reporting, identifying, and qualifying impurities. ich.org

ICH Q3B(R2) focuses on impurities in new drug products, addressing degradation products and impurities arising from the interaction between the drug substance and excipients. gmpinsiders.com

ICH Q3C(R9) provides guidelines for the control of residual solvents in pharmaceutical products, classifying them based on their toxicity. biotech-spain.comgmpinsiders.com

ICH Q3D(R2) establishes guidelines for the control of elemental impurities. biotech-spain.comeuropa.eu

ICH M7(R1) specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orglabmanager.com

These guidelines mandate a science- and risk-based approach to the management of impurities. labmanager.com

Various pharmacopoeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), set official standards for the quality and purity of medicinal products. nedstar.com These compendia provide specific monographs for drug substances and products, which include tests, procedures, and acceptance criteria for impurities. nih.gov They work in conjunction with ICH guidelines to ensure a comprehensive framework for impurity control. sigmaaldrich.comedqm.eu For instance, the EP provides general chapters and monographs that detail requirements for controlling organic and inorganic impurities, as well as residual solvents and elemental impurities. edqm.eu

Properties

CAS No.

208447-53-4

Molecular Formula

C11H20N8S2

Molecular Weight

328.46

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Origin and Formation Mechanisms of Cimetidine Impurity 3

Degradation Pathways of Cimetidine (B194882) Leading to Impurity 3

The formation of impurities in Cimetidine is a result of its susceptibility to various chemical transformations. The following sections explore the degradation pathways that can occur, leading to different impurity products. It is important to note that while these pathways degrade Cimetidine, they are primarily known to form other impurities, such as Cimetidine sulfoxide (B87167) or Cimetidine amide, rather than Cimetidine Impurity 3.

Hydrolytic Degradation Studies

Hydrolysis is a common degradation pathway for many pharmaceuticals, and Cimetidine is no exception. ijper.org Studies involving forced degradation under hydrolytic conditions have been conducted to understand its stability.

Acidic Conditions: When subjected to acid hydrolysis, for example by refluxing in 1M HCl at 60°C for 24 hours, Cimetidine undergoes degradation. ijpsjournal.com A primary product of acid-catalyzed hydrolysis is the conversion of the cyano group (-C≡N) on the guanidine (B92328) moiety into an amide group (-CONH₂), forming a substance known as Cimetidine Impurity C (Cimetidine Amide). sigmaaldrich.comacs.org

Alkaline Conditions: Degradation also occurs under alkaline conditions, such as refluxing with 0.1M NaOH. ijpsjournal.com

The table below summarizes findings from a representative hydrolytic degradation study.

ConditionReagentTemperatureDurationObserved Degradation
Acid Hydrolysis1M HCl60°C24 hoursSignificant
Base Hydrolysis0.1M NaOH60°C24 hoursSignificant
Neutral HydrolysisWater60°C24 hoursSignificant
Data based on forced degradation studies designed to test stability. scielo.brijpsjournal.com

Oxidative Degradation Mechanisms

Cimetidine is particularly susceptible to oxidation, primarily at the sulfur atom in its thioether side chain. researchgate.net

Mechanism: The thioether group can be oxidized to form Cimetidine sulfoxide (Impurity E). pharmaffiliates.comiarc.fr This is a major degradation product and is also the principal metabolite of Cimetidine in vivo. iarc.frdrugbank.com The reaction can be induced by various oxidizing agents, including hydrogen peroxide (H₂O₂) and environmentally present oxidants like hydroxyl radicals. ijpsjournal.comresearchgate.net

Research Findings: Studies have shown that Cimetidine is completely degraded by strong oxidative processes like chlorination and ozonation. researchgate.net The reaction with hydroxyl radicals is particularly rapid, with a bimolecular rate constant of 6.5 ± 0.5 x 10⁹ M⁻¹ s⁻¹. nih.govacs.org

The following table presents key oxidative degradation products identified in research studies.

Degradation ProductFormation PathwayReference
Cimetidine Sulfoxide (Impurity E)Oxidation of the thioether group researchgate.netpharmaffiliates.com
Products of Oxidative CleavageCleavage of the molecule by strong oxidants researchgate.net
Products of Hydroxyl Radical AdditionAddition of •OH to the imidazole (B134444) ring researchgate.net

Photolytic Degradation Processes

The stability of Cimetidine under light exposure has been investigated, revealing a specific pathway of photodegradation.

Direct vs. Indirect Photolysis: Research indicates that Cimetidine is resistant to direct photolysis, meaning it does not readily degrade when it directly absorbs light. nih.govacs.org

Photooxidation: Its primary photolytic degradation pathway is indirect, occurring via photooxidation mediated by singlet oxygen (¹O₂), a reactive oxygen species formed in sunlit waters. nih.govacs.org The imidazole ring of the Cimetidine molecule is the likely site of this reaction. nih.gov Photocatalytic systems using TiO₂ have also been shown to effectively degrade Cimetidine through the generation of hydroxyl radicals and superoxide (B77818) anion radicals. nih.gov

The rate of reaction with singlet oxygen is pH-dependent, as shown in the table below.

pHBimolecular Rate Constant with ¹O₂ (M⁻¹ s⁻¹)
Low pH3.3 ± 0.3 x 10⁶
Alkaline pH2.5 ± 0.2 x 10⁸
Data from studies on the photochemical fate of Cimetidine. nih.govacs.org

Thermal Degradation and Solid-State Transformations

In the solid state, Cimetidine can undergo transformations when exposed to high temperatures.

Mechanism: Heating anhydrous Cimetidine to temperatures between 160-180°C induces a partial transformation. This process involves the isomerization of the double bond within the cyanoguanidine moiety, leading to the formation of a stable N3-enamino tautomer. nih.govresearchgate.net

Kinetics: This thermal degradation has been shown to follow first-order kinetics. nih.govresearchgate.net The resulting tautomer is stable for months, both in the glassy solid formed upon cooling and in methanolic solutions. nih.gov

Amorphous Forms: Studies on amorphous Cimetidine show that it can crystallize into different polymorphic forms depending on the temperature and relative humidity, which is another form of solid-state transformation. nih.gov

Impurity 3 Formation during Storage and Formulation

Mechanistic Investigations into the Formation of this compound Remain Undocumented in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, detailed mechanistic investigations, including origin and formation pathways, for the specific compound identified as "this compound" are not publicly available.

This compound is chemically identified as 1,1'-((methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine), with a registered CAS number of 208447-53-4. While this compound is listed by various chemical and pharmaceutical reference standard suppliers, indicating its recognition as a potential impurity in the synthesis or degradation of cimetidine, the scientific literature does not currently provide specific details on how it is formed.

Typically, impurities in a drug substance can originate from several sources, including the manufacturing process (process-related impurities) or the degradation of the active pharmaceutical ingredient (API) over time (degradation products). The formation of such impurities is often elucidated through rigorous mechanistic studies, which may involve stress testing of the API under various conditions (e.g., heat, light, humidity, acid/base hydrolysis, oxidation) and detailed analysis of the resulting products.

In the case of this compound, the structure suggests a potential dimerization of a cimetidine-related precursor or intermediate, possibly linked by a methylenebis(sulfanediyl) group. This could hypothetically arise from a reaction involving formaldehyde (B43269) or another one-carbon source with thiol-containing intermediates or degradation products of cimetidine. However, without published research, any proposed pathway remains speculative.

The absence of detailed research findings on the generation of this compound means that no data tables or in-depth mechanistic discussions can be provided at this time. Pharmaceutical companies and regulatory bodies may hold internal data on the formation and control of this impurity as part of their drug development and quality control processes, but this information is proprietary and not within the public domain.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the precise origin and formation mechanisms of this compound.

Structural Elucidation Research of Cimetidine Impurity 3

Isolation Methodologies for Impurity 3

The initial and most crucial step in characterizing an unknown impurity is its isolation from the bulk active pharmaceutical ingredient (API) in a pure form. The low concentration of impurities, often below 0.1%, necessitates highly efficient and scalable purification techniques. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities from complex mixtures. lcms.cz Unlike analytical HPLC, which focuses on detection and quantification, preparative HPLC is designed to handle larger sample volumes to yield sufficient quantities of a purified compound for subsequent structural analysis. lcms.czsielc.com

Research has demonstrated the successful isolation of minor impurities from crude cimetidine (B194882) using normal-phase preparative HPLC. nih.govresearchgate.net This approach is favored for its ability to separate compounds with different polarities. In a typical workflow, the crude cimetidine mixture is repeatedly injected onto a preparative scale column. The fractions corresponding to the impurity, as identified by a detector (e.g., UV), are collected. These collected fractions are then combined and concentrated to yield the isolated impurity. The scalability of HPLC methods allows for the adaptation of an analytical separation method to a preparative one, facilitating the purification process. sielc.com

Fractional crystallization is a classic and effective method for purifying compounds based on differences in their solubility in a specific solvent or solvent mixture. This technique can be particularly useful for separating an impurity when its solubility profile is significantly different from that of the parent drug. The process involves dissolving the impure substance in a suitable solvent at an elevated temperature to create a supersaturated solution and then gradually cooling it. The component with the lower solubility will crystallize first, allowing it to be separated by filtration.

While a powerful technique, the successful application of fractional crystallization depends heavily on the specific physicochemical properties of both the API and the impurity. nist.gov The selection of an appropriate solvent system is critical; the target impurity should be significantly less soluble than the API in the chosen solvent to allow for efficient separation. This method is often employed in pharmaceutical manufacturing due to its cost-effectiveness and scalability. researchgate.net

Preparative Chromatography Techniques (e.g., Preparative HPLC)

Advanced Spectroscopic Techniques for Structural Confirmation

Once an impurity has been isolated, a suite of advanced spectroscopic techniques is employed to determine its exact chemical structure. nih.gov For organic molecules like cimetidine and its related compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. nih.govresearchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of atoms can be deduced. conicet.gov.ar

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the foundational analyses for structural determination. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers, and how they are connected to neighboring atoms. The chemical shift of a proton provides insight into its electronic environment (e.g., whether it is attached to an imidazole (B134444) ring, an alkyl chain, or a methyl group).

¹³C NMR: The carbon-13 NMR spectrum shows the number of non-equivalent carbons in the molecule. Combined with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), it can distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

For a cimetidine-related impurity, key structural features can be identified from the 1D NMR spectra. For instance, the characteristic signals for the imidazole ring protons and carbons, the thioether side chain, and the cyanoguanidine group can be assigned. acs.org The presence, absence, or shift of these signals compared to the cimetidine standard provides direct evidence of the structural modification in the impurity.

Table 1: Illustrative ¹H NMR Data for Cimetidine Functional Groups This table presents typical chemical shift ranges for protons in key functional groups related to Cimetidine. Actual values for a specific impurity may vary.

Functional Group Proton Type Typical Chemical Shift (δ, ppm)
Imidazole Ring C2-H 7.5 - 8.0
Imidazole Ring C5-CH₃ 2.2 - 2.4
Thioether Chain -S-CH₂- 3.5 - 3.8
Thioether Chain -CH₂-N- 2.6 - 2.8

Table 2: Illustrative ¹³C NMR Data for Cimetidine Functional Groups This table presents typical chemical shift ranges for carbons in key functional groups related to Cimetidine. Actual values for a specific impurity may vary.

Functional Group Carbon Type Typical Chemical Shift (δ, ppm)
Imidazole Ring C2 135 - 140
Imidazole Ring C4 125 - 130
Imidazole Ring C5 115 - 120
Imidazole Ring C5-CH₃ 10 - 15
Thioether Chain -S-CH₂- 25 - 30
Thioether Chain -CH₂-N- 40 - 45
Guanidine (B92328) Group N-CH₃ 28 - 33
Cyanoguanidine C≡N 115 - 120

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments to unambiguously assign all signals and confirm the molecular constitution. researchgate.netmdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.edulibretexts.org This provides definitive C-H bond information, allowing for the confident assignment of protonated carbons in the ¹³C NMR spectrum. It is invaluable for distinguishing between carbons with similar chemical shifts but different attached protons. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is one of the most powerful tools for piecing together a molecule's carbon skeleton. nih.gov It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edulibretexts.org By analyzing HMBC correlations, researchers can connect molecular fragments. For example, a correlation from the imidazole methyl protons to the C4 and C5 carbons of the imidazole ring would confirm their relative positions. Similarly, correlations from the methylene protons in the side chain to carbons in the imidazole ring and the guanidine group would establish the complete connectivity of the impurity's structure. acdlabs.com

Together, a combination of 1D and 2D NMR experiments allows for the comprehensive and definitive structural elucidation of impurities like Cimetidine Impurity 3, even when they are present in very small quantities in the original drug substance. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

On-line LC-NMR for Impurity Studies

The structural elucidation of pharmaceutical impurities presents a significant analytical challenge, often requiring a combination of sophisticated techniques. On-line Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy has emerged as a powerful tool for this purpose, offering direct structural information on analytes as they are separated. conicet.gov.arnih.gov This hyphenated technique is particularly valuable in the study of complex mixtures, such as those containing drug degradation products or synthesis by-products, by providing detailed structural data without the need for laborious off-line isolation. nih.govchimia.ch

In the context of cimetidine impurities, LC-NMR provides critical data that is often complementary to mass spectrometry (MS). chimia.ch While MS can provide accurate mass and fragmentation data, NMR is unparalleled in its ability to define the precise arrangement of atoms within a molecule, including the differentiation of isomers. conicet.gov.archimia.ch For instance, when MS data might suggest several possible isomeric or isobaric structures for an impurity, LC-NMR can be applied to select the correct structure. chimia.ch Good quality NMR spectra, sufficient for structural confirmation, can be obtained from microgram quantities of an analyte injected on-column. chimia.ch The development of this on-line approach represents a promising advancement for impurity profiling, enabling the unambiguous identification of complex structures, such as regional isomers, directly in the analytical flow. chimia.ch

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone technique in the identification and characterization of pharmaceutical impurities due to its exceptional sensitivity and specificity. americanpharmaceuticalreview.comsemanticscholar.org Its application in the analysis of cimetidine and its related substances is well-documented, providing essential information for structural elucidation even at trace levels. nih.govresearchgate.netresearchgate.net The general strategy for analyzing unknown impurities involves using a soft ionization technique to determine the molecular weight, followed by fragmentation experiments to deduce the structure. americanpharmaceuticalreview.com The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly effective, allowing for the separation of impurities from the active pharmaceutical ingredient (API) and other components before mass analysis. chimia.chamericanpharmaceuticalreview.com This approach is critical for building a comprehensive impurity profile, which is essential for ensuring the safety and quality of the drug substance. uantwerpen.be

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown impurities like this compound. americanpharmaceuticalreview.comuantwerpen.be Unlike nominal mass instruments, HRMS instruments such as Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Orbitrap provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). americanpharmaceuticalreview.comuantwerpen.be This level of precision is often sufficient to confidently deduce a unique elemental formula for a small molecule impurity. chimia.ch

In studies of cimetidine degradation products, HRMS has been used to determine elemental compositions with high confidence, showing mass accuracies of better than 3.1 ppm. chimia.ch This capability is fundamental in the initial stages of structure elucidation, as the elemental formula provides the foundational information upon which further spectroscopic analysis (like MS/MS and NMR) is built. americanpharmaceuticalreview.com

Technique Application Key Finding Mass Accuracy
High-Resolution Mass Spectrometry (HRMS)Elemental Composition DeterminationProvides highly accurate mass measurements to deduce the unique elemental formula of an impurity.< 5 ppm americanpharmaceuticalreview.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is an indispensable technique for the structural elucidation of impurities. americanpharmaceuticalreview.comresearchgate.net In an MS/MS experiment, the molecular ion of an impurity is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. chimia.ch The resulting fragmentation pattern serves as a structural fingerprint of the molecule. By analyzing the mass differences between the precursor ion and the product ions, chemists can piece together the structure of the unknown impurity. americanpharmaceuticalreview.comuantwerpen.be

This methodology has been successfully applied to identify degradation products of various pharmaceuticals. chimia.ch The fragmentation pathways of the impurity are often compared with those of the parent drug, cimetidine in this case, to identify which parts of the molecule have been modified. americanpharmaceuticalreview.com While interpreting MS/MS spectra can be complex and may not always lead to an unambiguous identification, it provides crucial structural clues that are vital for proposing a tentative structure. chimia.chuantwerpen.be

Technique Application Process Outcome
Tandem Mass Spectrometry (MS/MS)Structural Fragmentation AnalysisThe impurity's molecular ion is selected and fragmented via collision-induced dissociation (CID).A fragmentation pattern that acts as a structural fingerprint, enabling the deduction of the impurity's structure. chimia.chamericanpharmaceuticalreview.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is one of the most common and effective soft ionization techniques used in LC-MS for the analysis of pharmaceutical compounds. americanpharmaceuticalreview.com ESI is particularly well-suited for polar molecules like cimetidine and its impurities, generating predominantly protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. chimia.ch This gentle ionization process allows for the accurate determination of the impurity's molecular weight with minimal in-source fragmentation. chimia.chamericanpharmaceuticalreview.com

Research on cimetidine has utilized ESI-MS to confirm the structure of various impurities detected by liquid chromatography. nih.govacs.org The detection of the molecular ion is the first critical step in the identification process, providing the molecular mass that is then used in HRMS for elemental composition determination and in MS/MS for fragmentation studies. americanpharmaceuticalreview.com

Technique Application Key Characteristic Result
Electrospray Ionization Mass Spectrometry (ESI-MS)Molecular Ion DetectionA soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺) from polar analytes. chimia.chProvides the accurate molecular weight of the impurity, which is essential for further structural analysis. americanpharmaceuticalreview.comnih.gov
Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry for Accurate Mass Determination

Quadrupole-Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines the stability of a quadrupole mass filter with the high resolution and mass accuracy of a time-of-flight analyzer. labcompare.comnih.gov This combination makes Q-TOF MS exceptionally powerful for impurity identification. chimia.cheuropeanpharmaceuticalreview.com It allows for the acquisition of accurate mass measurements for both the precursor (molecular) ions and their fragment ions generated during MS/MS experiments. ual.esresearchgate.net

The application of LC-Q-TOF MS for the structural characterization of trace impurities in cimetidine was one of the early demonstrations of the technology's potential. europeanpharmaceuticalreview.com These studies showed the ability to achieve mass accuracies of less than 10 ppm, and later work on cimetidine degradation products reported accuracies better than 3.1 ppm. chimia.cheuropeanpharmaceuticalreview.com This high level of accuracy for both precursor and product ions significantly increases the confidence in the proposed structures of unknown impurities like this compound. chimia.chual.es

Technique Application Advantages Impact on Cimetidine Impurity Analysis
Quadrupole-Time-of-Flight (Q-TOF) MSAccurate Mass Determination of Precursor and Product IonsHigh resolution, high mass accuracy, and full-scan sensitivity. chimia.chlabcompare.comual.esEnabled confident structural characterization of trace impurities by providing accurate mass data for both the molecular ion and its fragments. chimia.cheuropeanpharmaceuticalreview.com

Infrared (IR) Spectroscopy in Impurity Characterization

Infrared (IR) spectroscopy is a valuable technique for the characterization of pharmaceutical substances and their impurities by providing information about the functional groups present in a molecule. semanticscholar.org Each molecule has a unique IR spectrum, which acts as a molecular "fingerprint," allowing for the identification of a substance by comparing its spectrum to a reference. nihs.go.jpsci-hub.se

In the analysis of cimetidine, IR spectroscopy has been used to differentiate between its various polymorphic forms, as different crystal lattices result in distinct spectral features. sci-hub.seconicet.gov.ar This principle is directly applicable to the characterization of this compound. By comparing the IR spectrum of the impurity with that of pure cimetidine, analysts can identify changes in functional groups. For example, the presence, absence, or shift of characteristic absorption bands, such as the C≡N stretch (around 2240 cm⁻¹), can confirm structural modifications in the impurity relative to the parent drug. While IR may not provide the complete structural picture alone, it offers confirmatory evidence that complements data from MS and NMR. semanticscholar.org

Technique Application Principle Utility in Impurity Analysis
Infrared (IR) SpectroscopyFunctional Group Identification & Structural ConfirmationMeasures the absorption of infrared radiation by a molecule, revealing the presence of specific functional groups and providing a unique spectral fingerprint. semanticscholar.orgsci-hub.seConfirms structural differences between the impurity and the parent drug by detecting changes in characteristic absorption bands. conicet.gov.ar

Confirmatory Synthesis of this compound

The definitive identification of any pharmaceutical impurity requires unambiguous structural elucidation. While spectroscopic methods provide significant data, a confirmatory synthesis is the gold standard for verifying the proposed structure of an impurity. This process involves developing a specific chemical route to synthesize the proposed impurity molecule. The synthesized material is then compared against the impurity isolated from the drug substance. A perfect match in their chemical and physical properties confirms the structure. For this compound, also known as Cimetidine Related Compound C, this process is crucial for establishing its identity and for creating a reference standard for analytical purposes.

Development of Targeted Synthetic Protocols for Impurity 3

A specific synthetic method has been developed for this compound, which is chemically identified as 1,1'-[[Methylenebis(sulfanediyl)]bis(ethane-2,1-diyl)]bis(2-cyano-3-methylguanidine) pharmaffiliates.com. The synthesis is designed to build the molecule in a controlled, stepwise manner, ensuring the final product has the correct structure. A published method outlines a three-step process to yield the target impurity with high purity google.com.

The synthetic pathway begins with the condensation of paraformaldehyde and cysteamine (B1669678) hydrochloride to form the core structure, Intermediate 1. This intermediate is then reacted with dimethyl N-cyanodithiocarbimidate under basic conditions to produce Intermediate 2. The final step involves methylamination of Intermediate 2 to yield the target compound, this compound google.com.

The key steps in the synthesis are outlined below:

Step 1: Synthesis of Intermediate 1. Paraformaldehyde is condensed with cysteamine hydrochloride. This reaction forms the methylene bis-thioether linkage, creating the backbone of the impurity molecule, which is 2,2'-[methylenebis(sulfanediyl)]bis(ethan-1-amine) google.com.

Step 2: Synthesis of Intermediate 2. The resulting diamine (Intermediate 1) is then reacted with dimethyl N-cyanodithiocarbimidate. This step adds the cyanoguanidine precursor to both amine groups of the backbone, forming dimethyl N,N''-[[methylenebis(sulfanediyl)]bis(ethane-2,1-diyl)]bis(N'-cyanocarbamimidothioate) google.com.

Step 3: Synthesis of this compound. The final step is the amination of Intermediate 2 with methylamine. This replaces the methylthio groups with methylamino groups, completing the synthesis of 1,1'-[[Methylenebis(sulfanediyl)]bis(ethane-2,1-diyl)]bis(2-cyano-3-methylguanidine) google.com.

This targeted protocol provides an efficient route to obtain a pure sample of this compound, which is essential for its use as a reference standard in quality control analyses google.com.

Comparative Analysis of Synthesized and Isolated Impurity 3

Once this compound is synthesized, the final and most critical step is to compare it with the actual impurity isolated from crude cimetidine samples. This comparative analysis uses various analytical techniques to prove that the synthesized molecule is identical to the one formed during the cimetidine manufacturing process.

The standard procedure for this confirmation involves a suite of spectroscopic and chromatographic methods. Research on other minor impurities in cimetidine has established a clear methodology for this type of comparison nih.gov. The data from the synthesized material must match the data from the isolated impurity across all tests nih.govresearchgate.net.

Key comparative techniques include:

High-Performance Liquid Chromatography (HPLC): This is one of the primary methods for comparison. The synthesized impurity is "spiked" into a sample of the bulk drug substance. The analysis should show a single, sharp peak for the impurity, confirming that the retention time of the synthesized material is identical to that of the isolated impurity nih.gov.

Thin-Layer Chromatography (TLC): TLC provides another point of chromatographic comparison, where the retention factor (Rf) values of the isolated and synthesized compounds are matched nih.gov.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectra of the synthesized and isolated impurities must be identical to confirm the molecular structure nih.govcleanchemlab.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. A complete overlap of the NMR spectra from the synthesized and isolated samples is considered definitive proof of structural identity nih.gov.

By employing these comparative methods, researchers can unequivocally confirm that the developed synthetic protocol accurately produces this compound, matching the substance found in the original drug material.

Analytical Method Development and Validation for Cimetidine Impurity 3

Chromatographic Methodologies

Chromatographic techniques are the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Cimetidine (B194882) Impurity 3, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in its analytical assessment. These methods are essential for analytical method development, validation, and quality control applications in the production of Cimetidine. synzeal.comaxios-research.comaquigenbio.com

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the detection of many cimetidine-related impurities. researchgate.net The development of a robust HPLC method is a multi-faceted process involving the optimization of various parameters to achieve the desired separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of cimetidine and its impurities. nih.govnih.gov Optimization of RP-HPLC methods involves a systematic approach to refining separation conditions. This includes the careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters to ensure adequate resolution between the main component and its impurities.

A study detailing the simultaneous determination of cimetidine and other compounds utilized a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724), demonstrating the effectiveness of RP-HPLC in resolving cimetidine from other substances. nih.gov Another method for the determination of cimetidine in plasma and urine also employed a C18 reversed-phase column with UV detection set at 228 nm. researchgate.net

For compounds that are highly polar or ionic, ion-pair reversed-phase HPLC can significantly improve retention and resolution. This technique involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the analyte, allowing it to be retained by the non-polar stationary phase. nih.gov The use of ion-pairing agents like heptanesulfonic acid has been reported in methods for cimetidine analysis. researchgate.net For instance, a mobile phase containing acetonitrile and a 20 mM sodium acetate (B1210297) buffer with 2.5 g/L of heptanesulfonic acid, adjusted to a pH of 4.7, was used for the determination of cimetidine in human plasma and urine. researchgate.net The addition of an alkyl acid can enhance peak separation, though it may reduce the ion signal. nih.gov

The composition of the mobile phase is a critical factor in achieving optimal separation. It typically consists of an aqueous component (often a buffer) and an organic modifier, such as acetonitrile or methanol (B129727). researchgate.net The pH of the aqueous phase can also be adjusted to control the ionization state of the analytes and improve peak shape.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is a powerful strategy for separating complex mixtures of impurities with varying polarities. researchgate.net A gradient program allows for the elution of both weakly and strongly retained compounds within a reasonable timeframe. For example, a method for the simultaneous determination of cimetidine and its related compounds employed a gradient of acetonitrile and a potassium phosphate buffer. researchgate.net Another developed method used a gradient with 20 mM ammonium (B1175870) acetate and a mixture of methanol and acetonitrile over a 10-minute period. americanpharmaceuticalreview.com

The choice of stationary phase is fundamental to the separation mechanism in HPLC. C18 (octadecylsilane) columns are the most widely used stationary phases in reversed-phase chromatography due to their versatility and stability. researchgate.netacs.org These columns provide a non-polar surface that effectively retains a wide range of organic molecules.

In addition to traditional silica-based C18 columns, other stationary phases have been explored for the analysis of cimetidine and its impurities. Porous graphitic carbon (PGC) columns offer a unique selectivity due to their flat, highly polarizable surface. researchgate.netacs.org A high-performance liquid chromatographic method was developed for the determination of cimetidine and its main related compounds using a PGC column with a gradient of acetonitrile and a potassium phosphate buffer containing pentane (B18724) sulfonic acid. researchgate.net

Mobile Phase Composition and Gradient Elution Strategies

Gas Chromatography (GC) for Volatile Impurities

While HPLC is the primary technique for non-volatile impurities, gas chromatography (GC) is the method of choice for the identification and quantification of volatile organic impurities, often referred to as residual solvents. ijcrt.orgasianpubs.org These impurities can be introduced during the synthesis and manufacturing process of the drug substance.

The analysis of residual solvents in bulk pharmaceuticals is a critical quality control step. Thermal desorption GC/MS is a sensitive technique that can be used for this purpose. researchgate.net In this method, volatile compounds are thermally desorbed from the sample and then introduced into the GC system for separation and detection. A study on bulk pharmaceuticals, including cimetidine, utilized this technique for the analysis of residual ethanol. researchgate.net

Thin-Layer Chromatography (TLC) in Screening and Comparison

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the preliminary screening and comparison of impurities in cimetidine. ajol.info182.160.97sigmaaldrich.com Its utility lies in its ability to quickly separate compounds and provide a visual assessment of the impurity profile. 182.160.97 For cimetidine and its impurities, TLC is often used as a limit test to ensure that the levels of related substances are below a specified threshold. 182.160.97nih.gov

In a typical TLC analysis of cimetidine, a sample solution is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. ajol.infochromsoc.jp The plate is then developed in a chamber containing a suitable mobile phase. For instance, a mobile phase consisting of ethyl acetate, isopropanol, and 20% ammonia (B1221849) (in a 9:5:4 v/v ratio) has been used for the separation of cimetidine from its sulfoxide (B87167) derivative. nih.gov Another system for cimetidine analysis employs ethyl acetate, methanol, and concentrated ammonium hydroxide (B78521) (75:20:5 v/v). chromsoc.jp The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, resulting in distinct spots at different retention factor (Rf) values. ajol.info

The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. For example, in one study, the Rf value for cimetidine was reported as 0.85, while its sulfoxide derivative had an Rf of 0.59. nih.gov In another analysis, the Rf values for cimetidine samples ranged from 0.8 to 0.9. ajol.info After development, the spots can be visualized under UV light or by using a chemical derivatization agent. 182.160.97chromsoc.jp Densitometric scanning can then be used for the quantitative or semi-quantitative estimation of the impurity. nih.gov

While TLC is a powerful screening tool, it is often used in conjunction with other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) for confirmation and more precise quantification. nih.gov The simplicity and speed of TLC make it an invaluable initial step in the comprehensive analysis of Cimetidine Impurity 3. sigmaaldrich.com

Hyphenated Analytical Techniques for Impurity 3 Detection and Identification

For a more definitive identification and structural elucidation of impurities like this compound, hyphenated analytical techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are indispensable. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful tools for the impurity profiling of cimetidine. These techniques provide not only the retention time of an impurity from the LC separation but also its mass-to-charge ratio (m/z) from the MS detector, which is crucial for identification. researchgate.net

In the analysis of cimetidine, LC-MS can detect and characterize impurities present at very low levels. For instance, in one study, LC-MS was used to analyze a tablet of cimetidine, and the resulting total ion current (TIC) chromatogram showed the presence of various components. By extracting specific ion chromatograms, researchers can identify known and unknown impurities. An impurity of cimetidine with a molecular weight of 422 amu was identified by its [M+H]⁺ ion at m/z 423.

The use of "soft" ionization techniques like electrospray ionization (ESI) is common in the LC-MS analysis of thermally labile molecules such as pharmaceuticals. researchgate.net LC-MS/MS further enhances the specificity of detection by subjecting the parent ion of an impurity to fragmentation, generating a unique fragmentation pattern that can be used for structural confirmation. researchgate.net For example, in the analysis of creatinine, cimetidine was used as an internal standard, and the transition of m/z 252.8 to 95.1 was monitored in multiple reaction monitoring (MRM) mode. chromatographyonline.com This high degree of specificity is essential for distinguishing between structurally similar impurities.

Since cimetidine and many of its related impurities, including potentially Impurity 3, contain sulfur, Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) offers a highly selective method for their detection. nih.govacs.org ICP-MS is a powerful tool for elemental analysis, and when coupled with LC, it can provide elemental-specific detection of compounds as they elute from the chromatography column. researchgate.netchromatographyonline.com

The use of sector field ICP-MS (SF-ICP-MS) for the sulfur-specific detection of impurities in cimetidine has been demonstrated to be highly effective. nih.govacs.org This technique allows for the detection of sulfur-containing impurities at levels well below the 0.1% mass fraction relative to the main drug substance. nih.govacs.org The complementarity of LC-ICP-MS with ESI-MS is particularly valuable; LC-ICP-MS can screen for all sulfur-containing impurities, which can then be structurally confirmed by ESI-MS. nih.govacs.org

The limit of detection for cimetidine by SF-ICP-MS has been reported to be in the range of 4-20 ng/g, although it can be limited by the sulfur content in the blank. nih.govacs.orgcapes.gov.br This high sensitivity makes it an excellent technique for trace impurity analysis. The ability to selectively detect sulfur-containing compounds simplifies the chromatogram and focuses the analysis on the impurities of interest.

LC-MS and LC-MS/MS for Impurity Profiling

Method Validation Research

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of this compound, validation studies are essential to demonstrate the method's reliability and accuracy. europa.eudemarcheiso17025.com

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de For an impurity method, specificity ensures that the signal measured for Impurity 3 is not affected by the presence of cimetidine itself or other related impurities. fda.gov

In chromatographic methods, specificity is typically demonstrated by showing that the peak for Impurity 3 is well-resolved from other peaks in the chromatogram. fda.gov This can be assessed by analyzing a sample spiked with known impurities and the active pharmaceutical ingredient (API). loesungsfabrik.de For example, a high-performance thin-layer chromatography (HPTLC) method was developed for the determination of cimetidine in the presence of its sulfoxide derivatives, demonstrating selectivity with distinct Rf values for each compound. nih.gov In HPLC methods, the resolution between adjacent peaks is a key indicator of specificity. fda.gov

Selectivity is a related concept that refers to the ability of a method to respond to several different analytes in a sample. loesungsfabrik.de In the context of impurity profiling, a selective method can distinguish and quantify multiple impurities simultaneously. The use of diode-array detection in HPLC can aid in assessing peak purity and thus contribute to demonstrating specificity. nih.gov

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

To determine the linearity for the quantification of this compound, a series of standard solutions of the impurity at different concentrations are prepared and analyzed. japsonline.com The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. scielo.br The correlation coefficient (r) or the coefficient of determination (r²) is used to evaluate the linearity. A value close to 1 indicates a strong linear relationship. japsonline.com

For example, a study validating a method for cimetidine determination showed excellent linearity with a correlation coefficient of 0.9998 over a certain concentration range. scielo.br Another method for cimetidine and its related compounds demonstrated linearity with correlation coefficients between 0.9990 and 0.9998 for different analytes. researchgate.net For impurity quantification, the linearity range should typically span from the reporting threshold to at least 120% of the specification limit for the impurity.

The following table provides an example of linearity data for an analytical method:

Analyte Concentration Range (µg/mL) Correlation Coefficient (r²)
Cimetidine 0.25 - 83 0.9990 - 0.9998
Impurity A 0.25 - 75 0.9990 - 0.9998
Impurity B 0.25 - 75 0.9990 - 0.9998

This table is illustrative and based on data for cimetidine and its related compounds. researchgate.net

Sensitivity Assessment (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method refers to its ability to detect and quantify minute amounts of an analyte. This is established by determining the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1. scielo.br For the analysis of cimetidine and its related compounds, high-performance liquid chromatography (HPLC) methods have demonstrated high sensitivity. For instance, in one HPLC method, the lowest detectable concentration for several cimetidine-related compounds was found to be 0.06 µg/mL. researchgate.net Another study using a highly sensitive technique, liquid chromatography coupled to sector field inductively coupled plasma mass spectrometry (SF-ICP-MS), achieved detection limits for cimetidine in the range of 4–20 ng·g⁻¹, demonstrating the capability to detect impurities well below the 0.1% threshold. acs.org

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net This is a critical parameter for quantitative impurity testing. Typically, the LOQ is established at a signal-to-noise ratio of 10:1. scielo.br Validated HPLC methods for cimetidine and its impurities have established LOQ values that ensure reliable measurement at very low levels. For example, a validated HPLC method reported an LOQ of 0.8 µg/mL. researchgate.net Another study established the lower limit of quantification for cimetidine in plasma at 100 ng/mL and in urine at 10 µg/mL using HPLC-UV. researchgate.net A fluorescent metal-organic framework (MOF) sensor developed for cimetidine detection demonstrated an even lower LOQ of 1.05 ng/mL. semanticscholar.org

A summary of sensitivity parameters from a representative analytical method for related compounds is presented below.

ParameterMethodValueSignal-to-Noise Ratio
Limit of Detection (LOD)HPLC-UV0.27 µg/ml3:1
Limit of Quantification (LOQ)HPLC-UV0.8 µg/ml10:1
Data derived from a representative study on related compounds. researchgate.net

Precision and Accuracy Evaluations

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). ijpra.com For the analysis of cimetidine and its impurities, methods have demonstrated excellent precision, with %RSD values typically well below 2%. researchgate.netresearchgate.net One study on cimetidine tablets showed a coefficient of variation within 3% for intra-day and in-between run precision. researchgate.net

Accuracy refers to the closeness of the test results obtained by the method to the true value. ijpra.com It is often determined by recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the percentage of the impurity recovered by the analytical method is calculated. High-performance liquid chromatography methods for cimetidine have shown high accuracy, with recovery rates typically between 98% and 102%. researchgate.netijpra.com One study reported recoveries ranging from 99.2% to 100.8% for cimetidine and its related compounds. researchgate.net

The table below summarizes typical precision and accuracy findings from validated methods for cimetidine analysis.

Validation ParameterMeasurementTypical Result
Precision Repeatability (%RSD)< 2%
Intermediate Precision (%RSD)< 3%
Accuracy % Recovery98.5% - 101.5%
Data compiled from representative studies. researchgate.netijpra.comresearchgate.net

Robustness and Ruggedness Testing

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.comscribd.com Robustness testing is performed during the method development phase to identify which parameters need to be tightly controlled. chromatographyonline.com For an HPLC method, these variations might include:

pH of the mobile phase

Flow rate of the mobile phase

Column temperature

Wavelength of UV detection ijpra.com

Composition of the mobile phase researchgate.net

A method is considered robust if the results remain consistent despite these minor changes, with no significant impact on the assay results. ijpra.com

Ruggedness , a term now often encompassed by intermediate precision, assesses the reproducibility of test results under a variety of normal test conditions. researchgate.netchromatographyonline.com This demonstrates the method's reliability when transferred between different environments. Factors evaluated during ruggedness testing include:

Different analysts

Different instruments

Different days researchgate.netchromatographyonline.com

Different laboratories chromatographyonline.com

A validated UV method for cimetidine was found to be rugged when tested by two different analysts, with the %RSD of the results remaining low. ijpra.com The successful completion of robustness and ruggedness testing ensures that the analytical method is reliable and transferable for routine quality control analysis. scribd.com

Application of Impurity 3 as a Reference Standard in Analytical Research

This compound, like other characterized impurities, serves a critical function as a reference standard in analytical research and quality control. aquigenbio.comaxios-research.com A reference standard is a highly purified compound that is used as a measurement base for a qualitative or quantitative analysis. The availability of a well-characterized this compound is essential for several key applications:

Method Development and Validation: It is used to develop and validate analytical methods, such as HPLC, to ensure they can accurately and precisely detect and quantify the impurity. clearsynth.comaquigenbio.comsynzeal.com This includes establishing method specificity, linearity, accuracy, and precision.

Quality Control (QC): In routine manufacturing, the reference standard is used to identify and quantify the amount of this compound in batches of the cimetidine drug substance or product, ensuring they meet the purity specifications set by pharmacopeias and regulatory authorities. synzeal.com

Stability Studies: It is used to help identify degradation products that may form when the drug product is subjected to stress conditions like heat, light, acid, and base hydrolysis. ijpsjournal.com

Regulatory Submissions: Comprehensive characterization data for the impurity reference standard is a crucial part of regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over the impurity profile of the drug product. aquigenbio.comsynzeal.com

These reference standards are often supplied with a comprehensive certificate of analysis detailing their identity and purity, ensuring traceability to pharmacopeial standards where applicable. aquigenbio.comlgcstandards.com

Impurity Control Strategies and Process Optimization Research

Process Adjustments for Minimizing Impurity 3 Formation

The formation of impurities in API synthesis is often sensitive to process conditions. Adjusting these parameters is a primary strategy for minimizing the generation of unwanted by-products like Cimetidine (B194882) Impurity 3.

The quality of starting materials and raw materials is fundamental in controlling the impurity profile of a final API. derpharmachemica.com High-purity raw materials can prevent the introduction of contaminants that might lead to the formation of process-related impurities. For the synthesis of cimetidine, this involves establishing strict purity standards for precursors such as 4-halomethyl-5-methyl-1H-imidazole and N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine. google.com However, specific research detailing the direct impact of raw material purity on the formation of Cimetidine Impurity 3 (CAS 208447-53-4) is not extensively documented in the available literature.

Optimizing reaction parameters such as temperature, pH, solvent, and reaction time is a key strategy to control impurity formation. For instance, in cimetidine synthesis, carrying out the reaction at a reduced temperature (e.g., 0-5°C) and maintaining the pH in a specific range (e.g., 8.5 to 9.0) has been shown to improve yield and purity. google.com While these general principles are crucial, specific studies detailing the optimization of these conditions to selectively minimize the yield of this compound are not available in the reviewed scientific literature. Research on other impurities, such as Cimetidine EP Impurity B, has shown that factors like inadequate pH control and solvent polarity can significantly increase impurity formation, but these findings are specific to that particular compound.

The effectiveness of downstream purification processes directly impacts the final level of any impurity in the API. Difficulties in separating an impurity from the main compound can result in higher levels in the final product. The challenges in cimetidine purification can be complex due to the presence of multiple structurally similar impurities. nih.govacs.org While purification is essential, specific data on the challenges posed by this compound to standard purification protocols and how these challenges affect its final concentration are not detailed in the available research.

Optimization of Reaction Conditions to Reduce Impurity 3 Yield

Research on Purification and Removal Techniques for Impurity 3

Developing effective purification techniques is vital for ensuring that impurities are removed to meet stringent regulatory standards. Research focuses on methods that are efficient, scalable, and reproducible for industrial production.

Crystallization is a primary method for purifying APIs. kmpharma.in The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system. nih.gov A suitable solvent will dissolve the compound and impurities at a high temperature, and upon cooling, the desired compound will crystallize in a pure form, leaving the impurities dissolved in the mother liquor. researchgate.net For cimetidine, recrystallization from solvents like ethoxyethanol or a methanol (B129727)/water mixture is used to achieve a highly pure product. google.com However, specific studies that detail the development of crystallization or recrystallization protocols optimized for the specific removal of this compound are not found in the public literature.

When crystallization is insufficient to remove impurities to the required level, chromatographic techniques are employed. kmpharma.in Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for isolating and purifying compounds, capable of separating molecules with minor structural differences. nih.gov This technique is scalable and can be used for the purification of APIs at an industrial level to remove trace impurities. kmpharma.in Studies on cimetidine have utilized preparative HPLC to isolate minor impurities for characterization. nih.gov Furthermore, advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) have been used to detect and identify sulfur-containing impurities in cimetidine at levels well below 0.1%. acs.orgacs.org Despite the general applicability of these methods, specific research detailing the development and validation of a production-scale chromatographic method for the targeted removal of this compound has not been identified in the reviewed sources.

Crystallization and Recrystallization Strategies

Quality by Design (QbD) Approaches for Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. iajps.comnih.gov Rather than relying solely on end-product testing, QbD aims to build quality into the product by design. The application of QbD principles is crucial for effectively managing the formation of this compound.

The core elements of a QbD approach for controlling Impurity 3 include:

Critical Quality Attributes (CQAs): CQAs are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. nih.gov The level of this compound is a CQA, as it has the potential to impact the purity and safety profile of the API.

Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. mt.com Through risk assessment and experimental studies, such as Design of Experiments (DoE), the process parameters that significantly influence the formation of Impurity 3 are identified.

Research findings indicate that the formation of dimeric impurities like Impurity 3 can be influenced by factors such as the presence of specific reagents (e.g., formaldehyde (B43269) sources), reaction temperature, pH, and reaction time. For instance, a key step in controlling Impurity 3 would be to identify and rigorously control the CPPs in the Cimetidine synthesis that could lead to its formation.

A hypothetical table illustrating the relationship between CPPs and the CQA (Impurity 3 level) is presented below.

Critical Process Parameter (CPP)Parameter Range (Design Space)Impact on this compound (CQA)Control Strategy
Reaction Temperature (°C) 50 - 60Higher temperatures may accelerate the side reaction forming Impurity 3.Strict temperature control with calibrated probes and automated alarms.
pH of Reaction Mixture 8.5 - 9.5Deviations outside this range could favor the impurity-forming pathway.Continuous pH monitoring and automated addition of acid/base.
Formaldehyde Source Control < 10 ppm in starting materialsPresence of formaldehyde or equivalents is a likely precursor.Stringent testing of raw materials; use of scavengers if necessary.
Reaction Time (hours) 4 - 6Extended reaction times can lead to increased levels of Impurity 3.Precise timing of the reaction quenching step.

By defining a "Design Space"—the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality—manufacturers can operate with greater flexibility while maintaining consistent quality. mt.com Operating within the established Design Space ensures that the level of this compound remains below its specified limit.

Stability Studies of Cimetidine and the Behavior of Impurity 3

Influence of Excipients and Packaging Materials on Impurity 3 Formation in Formulations:While general information on cimetidine (B194882) degradation exists, there are no studies specifically linking the formation of the compound with CAS 208447-53-4 to particular excipients or packaging materials.

While general stability data for the parent drug, cimetidine, is widely available, the strict instructions to focus solely on "Cimetidine Impurity 3" and adhere to the provided outline cannot be met. Generating content for the requested article would require fabricating data, which is not permissible. Therefore, a scientifically accurate and informative article on this specific topic cannot be produced based on the current body of scientific literature.

Regulatory Science and Compliance Research for Cimetidine Impurity 3

Research into Compliance with ICH Q3A/B/D Guidelines for Impurities

The International Council for Harmonisation (ICH) has established guidelines to ensure the quality of pharmaceutical products. Specifically, ICH Q3A(R2) and Q3B(R2) provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively. kobia.krich.orgfda.gov Research into Cimetidine (B194882) Impurity 3 aligns with these guidelines, which are pivotal for regulatory submissions. ich.orgfda.gov

The ICH Q3A/B guidelines set thresholds for when impurities need to be reported, identified, and qualified. kobia.kr For a drug with a maximum daily dose of up to 2g, the qualification threshold for an impurity is 0.15% or 1.0mg per day, whichever is lower. kobia.kr These guidelines form the basis for establishing the biological safety of an individual impurity at specified levels. ich.org The process involves acquiring and evaluating data to justify the proposed acceptance criteria for an impurity. ich.orgfda.gov Impurities present in a new drug substance that have been adequately tested in safety and/or clinical studies are considered qualified. ich.orgfda.gov

The ICH Q3D guideline addresses elemental impurities. While the focus here is on an organic impurity, the holistic approach of assessing potential sources of impurities, including water and process equipment, as outlined in Q3D, is a relevant principle in good manufacturing practice (GMP). kobia.kr

A summary of the ICH Q3A/B reporting, identification, and qualification thresholds is provided below:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2g/day0.05%0.10%0.15% or 1.0 mg/day (whichever is lower)
> 2g/day0.03%0.05%0.05%

This table is based on the general thresholds provided in ICH Q3A/B guidelines. ijcrt.org

Strategies for Qualification and Justification of Impurity 3 Levels

Qualification is the process of gathering and assessing data to establish the biological safety of a specific impurity at a given level. ich.org For Cimetidine Impurity 3, several strategies can be employed for its qualification and the justification of its acceptable levels in the final drug product.

One primary strategy is to demonstrate that the impurity has been adequately tested in safety and/or clinical studies. ich.orgfda.gov The level of the impurity present in the batches of the drug substance used in these studies is considered qualified. fda.gov If higher levels of the impurity are proposed, a justification can be made by analyzing the actual amount of the impurity administered in previous relevant safety studies. fda.gov

Another key strategy involves metabolite data. If this compound is also a significant metabolite found in animal and/or human studies, it is generally considered qualified. ich.orgfda.govresearchgate.net This approach requires a quantitative comparison of the circulating levels of the impurity/metabolite to the levels of the impurity to be qualified in the drug substance. researchgate.net

If sufficient data is not available to qualify a proposed acceptance criterion for an impurity that exceeds the standard thresholds, specific studies may be necessary. fda.gov These studies would compare the new drug substance containing a representative amount of this compound with previously qualified material. ich.org Alternatively, safety studies using an isolated sample of the impurity can be conducted. ich.org The scientific literature can also be a source of data to qualify an impurity. fda.gov

Approaches to Address Mutagenic/Genotoxic Potential (ICH M7) in Research

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgfda.gov This is a critical consideration for any impurity, including this compound.

The initial step in the assessment is to evaluate the impurity's structure for any alerts for mutagenicity using (Q)SAR (Quantitative Structure-Activity Relationship) analysis. fda.govefpia.eu This computational assessment helps to classify the impurity. fda.govefpia.eu

Class 5: An impurity with no structural alerts is considered non-mutagenic. fda.gov

Class 3 or 4: An impurity with a structural alert for mutagenicity requires further investigation. ich.orgfda.gov

If a structural alert is identified, a bacterial mutagenicity assay (Ames test) is typically conducted. ich.orgfda.gov A negative result in a properly conducted Ames test can overrule a structural alert, classifying the impurity as non-mutagenic (Class 5). ich.orgfda.gov A positive result would classify the impurity as a mutagen (Class 2), requiring stricter control measures. ich.orgfda.gov

Nitrosamines are a "cohort of concern" under ICH M7, meaning they are highly potent mutagenic carcinogens that require very strict control limits. fda.gov While Cimetidine itself has a nitrosated form that is mutagenic in vitro, the focus of ICH M7 is on controlling mutagenic impurities to a level that poses a negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . ich.orgfda.gov

The classification of impurities according to ICH M7 is summarized in the following table:

ClassDescription
Class 1 Known mutagenic carcinogens.
Class 2 Known mutagens with unknown carcinogenic potential.
Class 3 Alerting structure, unrelated to the API; no mutagenicity data.
Class 4 Alerting structure, shared with the API or related compounds.
Class 5 No structural alert, or a negative in vitro mutagenicity test.

This table provides a simplified overview of the ICH M7 classification system. researchgate.net

Development of Impurity Specifications and Control Limits

The development of specifications and control limits for this compound is a crucial aspect of ensuring the quality and consistency of the drug substance and product. ijcrt.org These limits are based on the findings from the qualification and genotoxicity assessments.

For non-mutagenic impurities, the acceptance criteria are typically set at or below the qualification thresholds defined in ICH Q3A/B. ich.org However, for mutagenic impurities, the control limits are much more stringent and are based on the acceptable intake (AI) derived from the TTC or compound-specific data. ich.orgfda.gov

The process of setting these limits involves:

Analytical Method Development: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify this compound at the required levels. ijcrt.orgnih.gov

Batch Analysis: Data from multiple batches of the drug substance are analyzed to understand the typical and maximum levels of the impurity. fda.gov

Stability Studies: The potential for the impurity to form or increase during storage of the drug substance and product is evaluated through stability testing. ich.org

The final specifications for this compound will be included in the drug substance and drug product release testing protocols. ijcrt.org

Pharmacopoeial Monograph Development for Impurity 3 (as a reference standard)

Pharmacopoeial monographs, such as those in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), provide public standards for medicines and their ingredients. pharmacopeia.cndrugfuture.comusp.org For an impurity like this compound to be effectively controlled, a reference standard is often necessary.

The development of a pharmacopoeial monograph for this compound as a reference standard would involve:

Isolation and Synthesis: The impurity would need to be isolated from crude cimetidine or synthesized to obtain a highly purified material. nih.gov

Structural Characterization: The structure of the impurity would be unequivocally confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Purity Assessment: The purity of the reference standard would be rigorously determined using various analytical techniques.

Collaborative Studies: The proposed monograph and reference standard would be evaluated through collaborative studies involving multiple laboratories to ensure their suitability and robustness.

The availability of a this compound reference standard from a pharmacopoeia or a certified reference material provider would facilitate accurate and consistent testing by manufacturers and regulatory bodies. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Pharmacopoeias often provide system suitability standards, which may contain known impurities, to ensure the proper functioning of the analytical method. drugfuture.comsigmaaldrich.com

Future Research Directions and Emerging Methodologies

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Profiling

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize how impurities, such as Cimetidine (B194882) Impurity 3, are managed. These technologies can analyze vast datasets from chemical reactions to identify patterns and predict potential impurity formation pathways with high accuracy. synzeal.comwikipedia.org

Key Applications:

Predictive Modeling: AI algorithms can be trained on reaction conditions, raw material attributes, and known impurity data to predict the likelihood of the formation of specific impurities. chemicea.com For Cimetidine Impurity 3, an AI model could analyze the synthesis route of Cimetidine and identify the specific reaction steps or conditions that are likely to lead to its generation.

Automated Data Interpretation: ML can automate the interpretation of complex analytical data from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). chemicea.comcas.org This accelerates the identification of unknown peaks in a chromatogram, potentially flagging the presence of impurities like this compound much faster than manual analysis.

Risk Assessment: AI-driven tools can conduct more thorough risk assessments by simulating how variations in raw materials or process parameters could impact the impurity profile of the final drug substance. wikipedia.orgchemicea.com

AI/ML Application AreaPotential Impact on this compound Management
Impurity Formation Prediction Proactively identifies synthesis conditions favoring the formation of this compound, allowing for early process optimization. synzeal.com
High-Throughput Screening Analysis Enables rapid interpretation of analytical data from multiple experiments, speeding up the elucidation of the impurity's structure and origin. chemicea.com
Raw Material Risk Assessment Predicts the potential for starting materials or reagents to contribute to the formation of this compound. chemicea.com

Advanced Separation Techniques for Complex Impurity Mixtures

The accurate detection and quantification of impurities, especially those present at trace levels, demand powerful separation techniques. For complex mixtures that may contain Cimetidine and its related impurities, advanced chromatographic methods are becoming indispensable.

Multi-Dimensional Liquid Chromatography (MDLC): Techniques like two-dimensional liquid chromatography (2D-LC) offer significantly enhanced resolution and peak capacity compared to conventional High-Performance Liquid Chromatography (HPLC). synzeal.comkmpharma.inscbt.com In the context of Cimetidine, a 2D-LC method could use two different column chemistries or separation mechanisms to resolve closely eluting impurities that might otherwise co-elute with the main API peak or with each other. scbt.compharmaffiliates.com This is particularly valuable for achieving the separation of structurally similar compounds. synthinkchemicals.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a "green" alternative to HPLC, primarily using supercritical carbon dioxide as the mobile phase. nih.govontosight.ai This technique offers fast, efficient separations and reduces the consumption of organic solvents. nih.govresearchgate.net SFC is particularly effective for chiral separations and can be a powerful tool for purifying APIs and isolating impurities for structural characterization. nih.gov Its application could provide a more environmentally friendly and high-throughput method for analyzing this compound. ontosight.ai

Separation TechniqueAdvantage for Impurity ProfilingRelevance to this compound
Two-Dimensional LC (2D-LC) Dramatically increases peak capacity and resolution for complex samples. scbt.comCan resolve this compound from the main Cimetidine peak and other closely related impurities. pharmaffiliates.com
Supercritical Fluid Chromatography (SFC) High speed, high efficiency, and reduced use of organic solvents ("Green Chemistry"). nih.govontosight.aiOffers a rapid and sustainable method for both analytical detection and preparative isolation of this compound. researchgate.net
LC-High Resolution Mass Spectrometry (LC-HRMS) Provides precise mass measurements, enabling confident identification and structural elucidation of unknown impurities.Crucial for confirming the exact chemical structure of this compound and differentiating it from other potential isomers or related compounds.

Green Chemistry Principles in Impurity Minimization Strategies

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and efficient processes that inherently minimize waste, including the formation of impurities.

Core Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing by-products.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 reduces environmental impact and potential sources of contamination.

Catalysis: Employing highly selective catalysts can direct a reaction towards the desired product, preventing side reactions that generate impurities.

Process Intensification: Techniques like continuous flow chemistry offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields and a cleaner impurity profile compared to traditional batch processing.

Applying these principles to the synthesis of Cimetidine could significantly reduce the formation of this compound by optimizing the reaction pathway to be more efficient and selective.

In-Silico Approaches for Predicting Impurity Formation and Properties

In-silico (computational) tools are becoming vital for predicting the fate and properties of chemical compounds before they are even synthesized. These approaches are instrumental in modern drug development for impurity management.

Formation Pathway Prediction: Software based on expert chemical knowledge can predict the plausible degradation pathways of a drug substance under various stress conditions (e.g., heat, light, oxidation). This can be used to hypothesize the structures of potential impurities, including this compound, that might form during manufacturing or storage.

Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the toxicological properties of a chemical based on its structure. Regulatory guidelines, such as ICH M7, advocate for the use of in-silico models to assess the mutagenic potential of pharmaceutical impurities. This allows for an early assessment of the potential risk posed by an impurity, guiding the control strategy.

Purge Factor Calculation: In-silico tools can predict the likelihood of an impurity being carried over through subsequent synthesis and purification steps. This "purge factor" assessment helps in designing manufacturing processes that can effectively remove specific impurities like this compound.

These predictive tools empower pharmaceutical scientists to design more robust manufacturing processes and to develop targeted analytical methods, ensuring the quality and safety of the final drug product from the earliest stages of development.

Q & A

Q. What analytical methods are recommended for quantifying Cimetidine Impurity 3, and how are they validated?

Quantification typically employs reversed-phase HPLC with UV detection, as per USP guidelines . The method involves a Standard solution of cimetidine and a Test solution for impurity profiling. Validation parameters include specificity, linearity (range: 0.1%–1.0% of the analyte), accuracy (recovery: 90%–110%), and precision (RSD ≤ 2.0%). Limits are set at ≤0.2% for any single impurity and ≤1.0% for total impurities .

Table 1: USP Validation Parameters for Impurity Quantification

ParameterRequirementReference
SpecificityBaseline separation of peaks
LinearityR² ≥ 0.995
Accuracy90%–110% recovery

Q. How do regulatory guidelines (e.g., ICH Q3A) inform impurity thresholds for this compound?

ICH Q3A(R2) classifies impurities based on daily dose and duration. For cimetidine (typical dose: 800–1600 mg/day), the identification threshold is 0.1%, and the qualification threshold is 0.15%. However, USP adopts stricter limits (≤0.2% for any impurity) to ensure safety . Discrepancies between ICH and pharmacopeial standards require justification in regulatory submissions, often through forced degradation studies .

Q. What are the primary sources of this compound during synthesis?

Impurity 3 arises from incomplete purification of intermediates or side reactions during cimetidine synthesis. For example, residual solvents (e.g., dichloromethane) or by-products from sulfoxide formation may contribute . Non-targeted screening via UPLC-QTrap-MS/MS is critical for identifying process-related impurities, with fragmentation patterns (e.g., m/z transitions) aiding structural elucidation .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal. For instance, 1^1H-NMR can differentiate regioisomers via coupling constants, while 13^{13}C-NMR identifies carbonyl or sulfoxide groups. HRMS provides exact mass (e.g., ±2 ppm accuracy) to distinguish isobaric impurities. Case studies show that combining LC-MS/MS with NMR reduces false positives in impurity profiling .

Q. What methodological challenges arise when developing stability-indicating methods for this compound?

Key challenges include:

  • Degradation mimicry : Forced degradation under acidic/alkaline/oxidative conditions must replicate real-world instability .
  • Matrix effects : Excipients in formulations (e.g., binders) can suppress/enhance impurity signals in LC-MS, necessitating matrix-matched calibration .
  • Low-abundance detection : Improving sensitivity via ion-pairing reagents (e.g., heptafluorobutyric acid) or tandem mass spectrometry .

Q. How does this compound influence the drug’s pharmacokinetic or toxicological profile?

While Impurity 3 itself lacks direct toxicity data, structural analogs (e.g., sulfoxide derivatives) may inhibit cytochrome P450 enzymes (CYP3A4, CYP2D6), altering cimetidine’s metabolic clearance . In vitro hepatocyte assays and PBPK modeling are recommended to assess impurity-drug interactions. Notably, impurities with antiandrogenic potential (similar to cimetidine’s gynecomastia risk) warrant teratogenicity studies .

Q. What ecological risks are associated with this compound, and how are they assessed?

Impurity 3’s soil mobility (estimated log Kow: 0.40) suggests high environmental persistence. The cation form (pH-dependent) may adsorb weakly to soil (Koc ≈ 39), increasing groundwater contamination risk. Standardized OECD 307 tests (simulated soil degradation) and algal toxicity assays (IC50) are used for risk assessment .

Q. How can genotoxic potential of this compound be evaluated in compliance with ICH M7?

Follow a two-tier approach:

In silico assessment : Use Derek Nexus or Leadscope to predict mutagenicity (e.g., structural alerts for DNA binding).

In vitro assays : Ames test (± metabolic activation) and micronucleus assay. If positive, define a permitted daily exposure (PDE) using threshold-based approaches .

Q. What strategies mitigate batch-to-batch variability in Impurity 3 levels during cimetidine production?

  • Process optimization : Control reaction temperature (±2°C) and pH (±0.5 units) during sulfonation steps.
  • In-line PAT tools : Real-time HPLC monitoring to adjust purification parameters (e.g., column wash volumes) .
  • DoE approaches : Fractional factorial designs identify critical process parameters (CPPs) affecting impurity formation .

Q. How do data integrity practices (e.g., ALCOA+) apply to impurity profiling studies?

Implement:

  • Audit trails : Track all HPLC method changes (e.g., column type, gradient).
  • Blinded reinjection : 10% of samples reanalyzed by a second analyst to detect fraud .
  • Metadata tagging : Raw spectral data (e.g., MS/MS) archived with timestamps and electronic signatures .

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